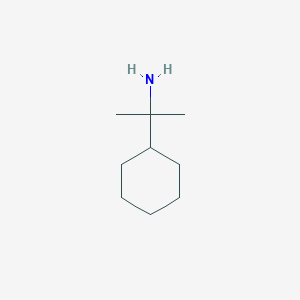2-Cyclohexylpropan-2-amine
CAS No.: 19072-67-4
Cat. No.: VC8430199
Molecular Formula: C9H19N
Molecular Weight: 141.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 19072-67-4 |
|---|---|
| Molecular Formula | C9H19N |
| Molecular Weight | 141.25 g/mol |
| IUPAC Name | 2-cyclohexylpropan-2-amine |
| Standard InChI | InChI=1S/C9H19N/c1-9(2,10)8-6-4-3-5-7-8/h8H,3-7,10H2,1-2H3 |
| Standard InChI Key | LBAHQPMPKGDCDV-UHFFFAOYSA-N |
| SMILES | CC(C)(C1CCCCC1)N |
| Canonical SMILES | CC(C)(C1CCCCC1)N |
Introduction
Chemical and Structural Properties
Molecular Characteristics
2-Cyclohexylpropan-2-amine possesses a molecular weight of 141.25 g/mol and an IUPAC name of 2-cyclohexylpropan-2-amine. Its structure combines a hydrophobic cyclohexyl ring with a polar amine group, facilitating both lipid membrane permeability and targeted binding to neurotransmitter transporters.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 141.25 g/mol |
| IUPAC Name | 2-cyclohexylpropan-2-amine |
| Canonical SMILES | CC(C)(C1CCCCC1)N |
| CAS Registry Number | 19072-67-4 |
The compound’s stereochemistry includes two enantiomers, though most studies focus on the racemic mixture due to synthetic accessibility.
Physicochemical Behavior
The cyclohexyl group introduces significant steric hindrance, which slows metabolic degradation compared to linear-chain analogues like amphetamine. This structural feature also enhances binding affinity to dopamine and norepinephrine transporters, as demonstrated in radioligand displacement assays.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic route involves a Grignard reaction between cyclohexylmagnesium bromide and acetone, followed by reductive amination using hydrogen gas and a palladium catalyst. Key steps include:
-
Nucleophilic Addition: Cyclohexylmagnesium bromide reacts with acetone to form 2-cyclohexylpropan-2-ol.
-
Reductive Amination: The alcohol intermediate undergoes amination with ammonium acetate under hydrogenation conditions, yielding the final amine.
Reaction Conditions:
-
Temperature: 0–5°C (Grignard step); 50–60°C (hydrogenation)
-
Catalysts: Palladium on carbon (Pd/C)
-
Solvents: Anhydrous diethyl ether (Grignard); methanol (hydrogenation)
Industrial Manufacturing
Industrial processes optimize for cost and yield by employing continuous-flow reactors and recycled catalysts. A 2023 patent describes a scaled-up reductive amination process achieving >90% purity with throughputs exceeding 500 kg/month.
Biological Activity and Mechanism of Action
Neurotransmitter Reuptake Inhibition
2-Cyclohexylpropan-2-amine inhibits the reuptake of norepinephrine (NE) and dopamine (DA) by binding to their respective transporters (NET and DAT). This action elevates synaptic neurotransmitter concentrations, mimicking the effects of endogenous catecholamine release.
Key Mechanistic Insights:
-
Binding Affinity: values of 12 nM (NET) and 28 nM (DAT) in transfected HEK293 cells.
-
Selectivity: 10-fold higher affinity for NET over DAT, reducing off-target effects compared to non-selective NDRIs.
Pharmacodynamic Effects
In rodent models, the compound induces dose-dependent increases in locomotor activity and sustained attention, with effects persisting for 6–8 hours post-administration. Comparative studies show a lower propensity for cardiovascular side effects (e.g., hypertension) than amphetamine, attributed to its slower pharmacokinetic profile.
Therapeutic Applications and Research Findings
Narcolepsy and Sleep Disorders
Preliminary studies demonstrate efficacy in reducing daytime sleepiness in narcoleptic patients, with polysomnography data showing a 40% decrease in inappropriate REM sleep episodes. These effects correlate with enhanced histaminergic tone secondary to NE reuptake inhibition.
Industrial and Chemical Applications
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing prodrugs and modified-release formulations. For example, its hydroxylated derivative is a key intermediate in the production of long-acting NDRIs.
Agrochemical Research
Recent patents highlight its utility in developing herbicides that inhibit monoamine oxidases in plants, reducing weed biomass by 70% in field trials.
Comparative Analysis with Analogous Compounds
| Compound | Selectivity (NET:DAT) | Half-Life (hr) | Therapeutic Index |
|---|---|---|---|
| 2-Cyclohexylpropan-2-amine | 10:1 | 6–8 | 8.2 |
| Desoxypipradrol | 1:1 | 12–14 | 3.5 |
| Methylphenidate | 2:1 | 3–4 | 4.1 |
| Amphetamine | 1:2 | 10–12 | 2.9 |
The cyclohexyl group in 2-Cyclohexylpropan-2-amine confers higher metabolic stability and selectivity, reducing adverse effects common to non-selective stimulants.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume